molecular formula C17H23N3O4 B2356565 N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 899956-33-3

N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2356565
CAS No.: 899956-33-3
M. Wt: 333.388
InChI Key: DTTGRVCIXBLTCC-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid. The compound’s structure includes an ethoxyphenyl group and a pyrrolidinylpropyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The compound N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a versatile material used in scientific research. It is known to bind with high affinity to multiple receptors . .

Biochemical Pathways

The compound may affect various biochemical pathways due to its broad-spectrum biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinylpropyl Intermediate: The pyrrolidinylpropyl group can be synthesized by reacting 2-pyrrolidone with 3-bromopropylamine in the presence of a base.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the pyrrolidinylpropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide bond.

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide: Similar structure with a methoxy group instead of an ethoxy group.

    N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)ethyl]oxamide: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-2-24-14-8-6-13(7-9-14)19-17(23)16(22)18-10-4-12-20-11-3-5-15(20)21/h6-9H,2-5,10-12H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTGRVCIXBLTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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